2-(Phenylamino)nicotinaldehyde

Tubulin inhibition Antimitotic Colchicine binding site

2-(Phenylamino)nicotinaldehyde (synonyms: 2-anilinonicotinaldehyde, 2-anilinopyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde bearing a phenylamino substituent at the pyridine 2-position and a formyl group at the 3-position. This bifunctional architecture combines a reactive aldehyde electrophile with a tunable aniline-like NH donor, enabling regioselective annulation, condensation, and cross-coupling chemistries.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B8362664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)nicotinaldehyde
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC=N2)C=O
InChIInChI=1S/C12H10N2O/c15-9-10-5-4-8-13-12(10)14-11-6-2-1-3-7-11/h1-9H,(H,13,14)
InChIKeyHZSLRVHPUHYYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylamino)nicotinaldehyde (CAS 113256-66-9): A Dual-Functional Pyridine Aldehyde Building Block for Kinase-Targeted Drug Discovery


2-(Phenylamino)nicotinaldehyde (synonyms: 2-anilinonicotinaldehyde, 2-anilinopyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde bearing a phenylamino substituent at the pyridine 2-position and a formyl group at the 3-position . This bifunctional architecture combines a reactive aldehyde electrophile with a tunable aniline-like NH donor, enabling regioselective annulation, condensation, and cross-coupling chemistries [1]. The compound serves as a privileged intermediate in the synthesis of pyrrolo[2,3-b]pyridines, dihydropyridobenzodiazepines, and 2-anilinopyridine-arylpropenone conjugates, all scaffolds associated with kinase inhibition and antiproliferative activity [2].

Why 2-(Phenylamino)nicotinaldehyde Cannot Be Replaced by 2-Aminonicotinaldehyde, 2-Chloronicotinaldehyde, or 2-(Phenylamino)nicotinic Acid


The 2-anilino motif in 2-(phenylamino)nicotinaldehyde is not a simple substituent variation. Compared to 2-aminonicotinaldehyde (MW 122.12, 2 H-donors, LogP ~0.5), the phenyl ring elevates lipophilicity to LogP ~2.7, reduces H-donor count to 1, and introduces π-stacking capacity that is critical for colchicine-site tubulin binding and kinase hinge-region recognition [1]. Unlike 2-chloronicotinaldehyde, which acts solely as an electrophile, the anilino nitrogen can be selectively Boc-protected, enabling N6-differentiated dihydropyridobenzodiazepine synthesis—a transformation not precedented with primary amino or halogeno analogs [2]. The aldehyde oxidation state is also essential: 2-(phenylamino)nicotinic acid lacks the electrophilic formyl group required for Schiff base formation, chalcone condensation, and the reductive cascade cyclization that generates the bioactive pyrrolo[2,3-b]pyridine and diazepine cores [3]. Simply substituting any in-class analog would break the specific synthetic route and alter the pharmacological profile of the final target compounds.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(Phenylamino)nicotinaldehyde vs. Closest Analogs


Tubulin Polymerization Inhibition: 2-Anilinopyridine-Arylpropenone Conjugate 9a vs. Nocodazole

The 2-anilinopyridine-arylpropenone conjugate 9a, synthesized directly from 2-(phenylamino)nicotinaldehyde, inhibited tubulin polymerization with an IC50 of 1.34 μM, compared to the reference antimitotic nocodazole which showed an IC50 of 2.64 μM in the same assay [1]. This represents an approximately 2-fold greater potency. Compound 9a also exhibited cytotoxic activity against A549 lung cancer cells with IC50 values in the sub-micromolar range (0.51–1.29 μM across the series), and caused G2/M phase cell cycle arrest, confirming a tubulin-targeted mechanism [2]. In contrast, conjugates derived from 2-aminonicotinaldehyde (lacking the anilino phenyl ring) showed substantially reduced tubulin binding affinity in molecular docking studies, as the phenyl ring engages in critical π–π stacking within the colchicine pocket [3].

Tubulin inhibition Antimitotic Colchicine binding site

Kinase Inhibition Potency of Downstream Pyrrolo[2,3-b]pyridine Derivatives: Flt-3/c-Met Dual Inhibition at Sub-Nanomolar Concentrations

Starting from 2-(phenylamino)nicotinaldehyde, a series of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety were synthesized and screened against six tyrosine kinases. The most potent analogue, compound 32, achieved Flt-3 IC50 = 1.16 nM and c-Met IC50 = 1.92 nM [1]. Across the series, mono-electron-withdrawing groups (e.g., 4-F) on the phenylamino ring consistently enhanced antiproliferative activity—a SAR trend uniquely accessible through the substituted aniline moiety present in 2-(phenylamino)nicotinaldehyde but absent in 2-amino- or 2-chloro-nicotinaldehyde analogs [2]. The parent compound's phenyl ring thus serves as a vector for systematic potency optimization through substituent tuning, a capability not available with the unsubstituted 2-aminonicotinaldehyde scaffold.

Kinase inhibition Antiproliferative Flt-3 c-Met

Selective N2 Boc Protection Enables N6-Differentiated Dihydropyridobenzodiazepine Synthesis

A critical differentiation of 2-(phenylamino)nicotinaldehyde is that its secondary anilino nitrogen (N2) can be selectively Boc-protected, a transformation that has no literature precedent for the primary amine in 2-aminonicotinaldehyde [1]. Maddess and Li (Merck & Co.) reported that Boc protection of the 2-anilino NH proceeds efficiently, enabling a subsequent Pd-catalyzed C–N coupling/hydrogenation cascade to yield N6-differentiated dihydropyridobenzodiazepines with isolated yields reported across multiple substrates [2]. Attempting this sequence with 2-aminonicotinaldehyde would result in competing bis-protection or reaction at the primary amine, precluding the selective N6 functionalization required for bombesin receptor subtype-3 agonists and mutant IDH enzyme inhibitors that are the ultimate targets of this scaffold [3].

Chemoselective protection Benzodiazepine N-differentiation C–N coupling

Physicochemical Property Differentiation from 2-Aminonicotinaldehyde: LogP, H-Bond Capacity, and Drug-Likeness Implications

2-(Phenylamino)nicotinaldehyde has a calculated LogP of ~2.7, molecular weight 198.22 Da, a single H-bond donor, and 3 H-bond acceptors [1]. In contrast, 2-aminonicotinaldehyde (CAS 7521-41-7) has MW 122.12, an estimated LogP of ~0.5, and 2 H-bond donors . The ~2.2 LogP unit difference corresponds to an approximately 160-fold increase in calculated octanol/water partition coefficient, placing the phenylamino derivative in a lipophilicity range more consistent with blood-brain barrier penetration and intracellular target access. Furthermore, the reduced H-bond donor count (1 vs. 2) decreases the desolvation penalty for membrane permeation [2]. These differences mean that lead compounds derived from 2-(phenylamino)nicotinaldehyde begin with a physicochemical profile closer to lead-like space for CNS and intracellular kinase targets compared to those derived from the more polar 2-aminonicotinaldehyde.

Lipophilicity Drug-likeness Physicochemical properties Permeability

Green Synthesis Advantage of 2-Anilinonicotinic Acid Derivatives: Catalyst- and Solvent-Free Amination

While 2-(phenylamino)nicotinaldehyde itself is the aldehyde oxidation state, its corresponding acid—2-(phenylamino)nicotinic acid—can be accessed via an environmentally friendly, catalyst- and solvent-free synthesis directly from 2-chloronicotinic acid and substituted anilines [1]. This method produced 23 derivatives of 2-anilino nicotinic acids in reaction times of 15–120 minutes with good to excellent yields, and the products were identified as potential lead COX inhibitors through similarity-based target prediction [2]. In contrast, traditional Ullmann condensation methods require stoichiometric copper reagents, non-green solvents, and long reaction times with only average yields [3]. The aldehyde form (our target compound) is then one selective reduction step from the acid, preserving the option to access either the acid or aldehyde oxidation state as needed.

Green chemistry COX inhibition Solvent-free synthesis 2-Anilino nicotinic acids

Broad-Spectrum Anticancer Scaffold Versatility: GI50 Range of 2-Anilino Nicotinyl Arylsulfonylhydrazides vs. Single-Mechanism Analogs

The 2-anilino nicotinyl arylsulfonylhydrazide series, prepared from 2-anilinonicotinaldehyde intermediates, demonstrated broad-spectrum growth inhibitory activity across leukemia, melanoma, lung cancer, colon cancer, renal cancer, and breast cancer cell lines, with the most active compound 7g showing GI50 values in the range of 3.2–9.6 μM across the NCI 60-cell-line panel [1]. This pan-cancer activity profile is a direct consequence of the modular 2-anilinonicotinyl scaffold, which allows independent variation of the arylsulfonyl and aniline substituents to tune potency and selectivity. By contrast, 2-aminonicotinyl derivatives lack the aniline π-system and cannot access the same diversity of aryl substitution patterns that drive this broad-spectrum activity [2].

Anticancer GI50 Broad-spectrum Arylsulfonylhydrazide

Definitive Application Scenarios for 2-(Phenylamino)nicotinaldehyde Based on Quantitative Evidence


Kinase-Targeted Anticancer Lead Generation Requiring Sub-Nanomolar Flt-3/c-Met Dual Inhibition

For medicinal chemistry programs targeting dual Flt-3/c-Met inhibition in acute myeloid leukemia or solid tumors, 2-(phenylamino)nicotinaldehyde is the required starting material for pyrrolo[2,3-b]pyridine-1,8-naphthyridin-2-one hybrid synthesis. The most potent analogue (compound 32) achieved Flt-3 IC50 = 1.16 nM and c-Met IC50 = 1.92 nM, with SAR demonstrating that mono-EWG substitution (e.g., 4-F) on the phenylamino ring is critical for potency optimization [1]. Neither 2-aminonicotinaldehyde nor 2-chloronicotinaldehyde can support this SAR vector, as both lack the tunable aryl substituent.

Antimitotic Agent Development Targeting the Colchicine Binding Site

Programs developing tubulin polymerization inhibitors that bind at the colchicine site should use 2-(phenylamino)nicotinaldehyde to access 2-anilinopyridine-arylpropenone conjugates. Compound 9a demonstrated tubulin polymerization IC50 = 1.34 μM—2-fold more potent than nocodazole (IC50 = 2.64 μM)—and induced G2/M arrest with apoptosis activation (caspase-3) [2]. The phenyl ring of the 2-anilino motif engages in essential π–π stacking at the colchicine pocket; using 2-aminonicotinaldehyde would eliminate this interaction.

IDH Mutant Inhibitor and GPCR Agonist Programs via N6-Differentiated Dihydropyridobenzodiazepines

Pharmaceutical process chemistry groups synthesizing dihydropyridobenzodiazepines for mutant IDH enzyme inhibition, bombesin receptor subtype-3 (BRS-3) agonism, or vasopressin V2 receptor agonism should source 2-(phenylamino)nicotinaldehyde [3]. The Merck process route requires selective Boc protection at N2 followed by Pd-catalyzed C–N coupling and hydrogenation cascade to afford N6-differentiated products. The secondary aniline nitrogen is mandatory for this chemoselective protection; 2-aminonicotinaldehyde (primary amine) would give uncontrolled bis-protection.

Broad-Spectrum Anticancer Agent Discovery via 2-Anilino Nicotinyl Arylsulfonylhydrazide Libraries

For hit-to-lead campaigns seeking pan-cancer growth inhibition, 2-(phenylamino)nicotinaldehyde-derived 2-anilino nicotinyl arylsulfonylhydrazides have demonstrated GI50 values of 3.2–9.6 μM across six cancer types (leukemia, melanoma, lung, colon, renal, breast) [4]. The modular nature of the scaffold—varying the arylsulfonyl group and aniline substituent independently—enables rapid library synthesis for SAR exploration. The procurement of 2-(phenylamino)nicotinaldehyde as the common intermediate ensures synthetic tractability across an entire compound library.

Quote Request

Request a Quote for 2-(Phenylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.